molecular formula C9H12N2O B7808215 5-(Cyclopropylmethoxy)pyridin-2-amine

5-(Cyclopropylmethoxy)pyridin-2-amine

Cat. No.: B7808215
M. Wt: 164.20 g/mol
InChI Key: PGKPKGLXAPVTFI-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)pyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)pyridin-2-amine typically involves the following steps:

  • Starting Material: The synthesis begins with 2-aminopyridine as the starting material.

  • Cyclopropylmethylation: The pyridine ring is then subjected to cyclopropylmethylation using cyclopropylmethyl chloride in the presence of a suitable base such as potassium carbonate.

  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems for monitoring reaction conditions and optimizing yields is common.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclopropylmethoxy)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often use strong acids such as sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of 5-(Cyclopropylmethoxy)pyridin-2-nitroamine.

  • Reduction: Formation of 5-(Cyclopropylmethoxy)pyridin-2-diamine.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(Cyclopropylmethoxy)pyridin-2-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and as a potential inhibitor in enzyme assays.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Cyclopropylmethoxy)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • 5-(Cyclopropylmethoxy)pyridine-3-carboxylic acid

  • 2-bromo-5-(cyclopropylmethoxy)pyridine

  • 5-bromo-2-(cyclopropylmethoxy)pyridine-3-carboxylic acid

This comprehensive overview provides a detailed understanding of 5-(Cyclopropylmethoxy)pyridin-2-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(cyclopropylmethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKPKGLXAPVTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-5-(cyclopropylmethoxy)pyridine (5.65 g), tris(dibenzylideneacetone)dipalladium(0) (454 mg), 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine) (925 mg), 1,1-diphenylmethanimine (5.42 g), sodium t-butoxide (3.33 g) and toluene (50 mL) was stirred at 80° C. for 3 hr under an argon atmosphere. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with THF (15 mL). 1M Hydrochloric acid (15 mL) was added thereto, and the mixture was stirred at room temperature for 30 min. 6M Hydrochloric acid (6 mL) was added thereto, and the organic layer was separated from the aqueous layer. The separated organic layer was extracted with 1M hydrochloric acid. The combined aqueous layer was neutralized with 8M aqueous sodium hydroxide solution, and extracted twice with ethyl acetate. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate), and recrystallized (hexane/diethyl ether) to give the title compound as colorless crystals (3.67 g).
Quantity
5.65 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-binaphthalene-2,2′-diylbis(diphenylphosphine)
Quantity
925 mg
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
454 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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